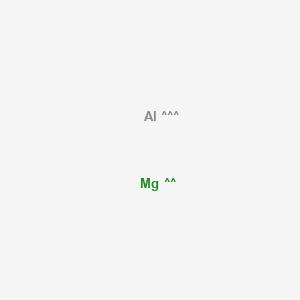

镁铝

描述

Magnesium is a chemical element, one of the alkaline-earth metals of Group 2 (IIa) of the periodic table, and the lightest structural metal . It is widely used in construction and medicine, and is essential to all cellular life . Aluminum, on the other hand, is the third most plentiful structural metal after iron and aluminum . Magnesium aluminide is an intermetallic compound of magnesium and aluminum . It has a very low density and has been suggested for use in hydrogen storage .

Synthesis Analysis

Research on alloys with an Mg2Si phase started about three decades ago . The current scenario is that magnesium and aluminum alloys containing an Mg2Si phase are very popular in the scientific community and extensively used in the automotive and aerospace industries . There is in situ formation of an Mg2Si phase in Mg–Si, Mg–Si–Al, and Al–Mg–Si alloys by the diffusion or precipitation process .

Molecular Structure Analysis

The aluminum–magnesium (Al–Mg) composite materials possess a large potential value in practical application due to their excellent properties . Molecular dynamics with the embedded atom method potentials is applied to study Al–Mg interface bonding during deformation-temperature treatment .

Chemical Reactions Analysis

Magnesium reacts with silicon to form an intermetallic compound with the stoichiometric formula Mg2Si . The morphology and size of an in situ developed Mg2Si phase depend on the synthesis route and base metal or matrix .

Physical And Chemical Properties Analysis

Magnesium is highly reactive and prone to corrosion, especially in humid or acidic environments . On the other hand, aluminum exhibits better corrosion resistance due to the formation of a protective oxide layer on its surface .

科学研究应用

工程中的摩擦搅拌焊

镁铝合金由于其轻量化和优越性能在各种工程领域中备受关注。摩擦搅拌焊(FSW)的一个关键应用领域是在航空航天、铁路、汽车和海洋结构中,特别是在铝镁合金中。这种焊接技术因其能够在铝镁合金中产生高质量接头而备受工业和科学界的关注,这些合金通过传统方法难以加工。最近在FSW方面的进展主要集中在微观结构演变、相变、再结晶机制以及焊接过程参数对机械性能和相关缺陷的影响(Singh et al., 2020)。

军事应用和耐蚀性

传统上由于强度低和耐蚀性差,镁合金在军事应用中被忽视,但近年来又引起了人们的兴趣。通过晶粒细化和耐蚀性能改进,已经实现了机械性能的提升,扩大了这些合金在美国陆军结构和保护应用中的潜力。这包括计算建模以确定控制延展性和加工途径的基本机制,使这些合金更适合军事用途(Hammond et al., 2014)。

与铝合金化以改善性能

将镁与铝合金化已经显示出显著细化镁合金的宏观和微观结构,增强了机械性能和耐热性。已经确定了最佳铝合金化水平(约7.7%)以实现强度、塑性和耐热性的最佳组合。这一发现对于改善机械工程中各种设备的性能至关重要(Shalomeev & Lukianenko, 2021)。

氢储存材料

研究重点是开发基于镁和铝化合物的氢储存材料。这些材料对于绿色能源载体尤其重要,特别是在汽车工业中,因为它们具有高比重容量和低成本。正在解决合成和可逆性方面的挑战,以促进更广泛的应用(Hlova, 2015)。

工业轻质复合材料

镁和铝合金越来越多地用于轻质金属基复合材料,这些材料由碳结构增强。这些复合材料以其低密度和熔点而闻名,使其适用于各种工业应用。矩阵和填料之间的相互作用以及制造过程对于实现增强的整体性能至关重要(Valente et al., 2019)。

医疗应用中的生物相容性

基于镁的材料因其生物相容性而在医疗领域获得认可。镁的Young模量与天然骨骼相似,减少了应力屏蔽效应,并消除了植入应用中的二次手术需求。研究重点是为轻质吸能组件定制镁泡沫材料的性能(Parande et al., 2016)。

安全和危害

未来方向

The current state of literature illustrates tremendous strides toward magnesium and aluminum alloys with high strength and improved thermal properties . Such materials will be invaluable for addressing the current and future challenges of sustainability, environment, and energy . This breakthrough hints at a transformative future for aerospace and automotive industries, promising materials that are lighter, stronger, and more corrosion-resistant .

属性

IUPAC Name |

aluminum;magnesium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAAJJQQZSMGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

51.287 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium aluminum | |

CAS RN |

12604-68-1 | |

| Record name | Nickel alloy, base, Ni,Al,Co,Cr,Mo,Ti (IN 731) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

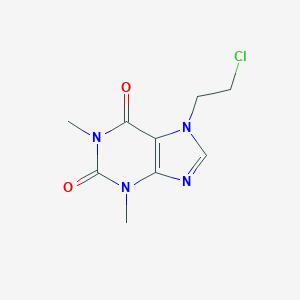

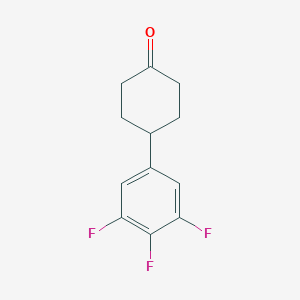

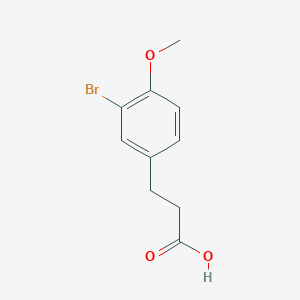

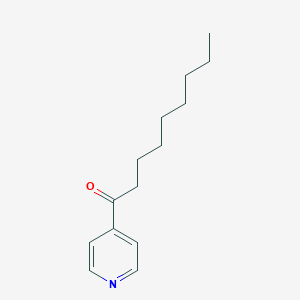

Synthesis routes and methods I

Procedure details

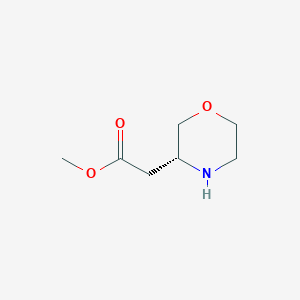

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)